3-(4-Methoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-25-17-4-2-16(3-5-17)20-15-28-21-14-18(6-7-19(21)22(20)24)27-13-10-23-8-11-26-12-9-23/h2-7,14-15H,8-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHGDOIQXBULPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chalcone Precursor Synthesis
The synthesis begins with the preparation of a chalcone intermediate, 1-(2-hydroxy-4-(2-morpholin-4-ylethoxy)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. This step involves Claisen-Schmidt condensation between 1-(2-hydroxy-4-hydroxyphenyl)ethanone and 4-methoxybenzaldehyde under alkaline conditions.
Procedure :
A mixture of 1-(2-hydroxy-4-hydroxyphenyl)ethanone (1.0 equiv) and 4-methoxybenzaldehyde (1.2 equiv) is stirred in N-methylpyrrolidone (NMP) with aqueous KOH (50% w/v) at 60°C for 6 hours. The reaction is quenched with dilute HCl, yielding the chalcone as a yellow precipitate. Recrystallization from methanol affords pure product in 72–78% yield.
Oxidative Cyclization to Chromen-4-One
The chalcone undergoes oxidative cyclization to form the chromen-4-one core. This step typically employs hydrogen peroxide in a basic methanol solution.
Optimization :
Cyclization of the chalcone (1.0 equiv) in methanol with K₂CO₃ (2.0 equiv) and 30% H₂O₂ (3.0 equiv) at 70°C for 4 hours yields 3-(4-methoxyphenyl)-7-hydroxychromen-4-one. The reaction proceeds via base-assisted enolization followed by peroxide-mediated dehydrogenation, achieving 65–70% yield.
Introduction of the Morpholin-4-ylethoxy Side Chain
The 7-hydroxyl group is functionalized via nucleophilic substitution using 2-chloroethylmorpholine. This step requires phase-transfer catalysis to enhance reactivity.
Alkylation Protocol :
To a solution of 3-(4-methoxyphenyl)-7-hydroxychromen-4-one (1.0 equiv) in acetonitrile, 2-chloroethylmorpholine hydrochloride (1.5 equiv) and K₂CO₃ (3.0 equiv) are added. The mixture is refluxed at 85°C for 12 hours under nitrogen. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 1:3) yields the target compound in 58–63% purity.
Critical Analysis of Synthetic Methodologies
Comparative Yield and Efficiency
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Chalcone synthesis | NMP/KOH, 60°C, 6 h | 72–78 | ≥95 |
| Oxidative cyclization | MeOH/K₂CO₃/H₂O₂, 70°C, 4 h | 65–70 | 90 |
| Alkylation | CH₃CN/K₂CO₃, 85°C, 12 h | 58–63 | 85–88 |
Challenges in the alkylation step include competing elimination reactions and residual hydroxyl group activity. Alternative approaches, such as Mitsunobu reactions with diethyl azodicarboxylate (DEAD), have been explored but show limited scalability.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.8 Hz, 1H, H-5), 7.89 (s, 1H, H-2), 7.45–7.38 (m, 2H, Ar-H), 6.98–6.90 (m, 2H, Ar-H), 4.25 (t, J = 6.0 Hz, 2H, OCH₂), 3.87 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, morpholine-H), 2.82–2.78 (m, 2H, CH₂), 2.60–2.56 (m, 4H, morpholine-H).
- IR (KBr) : ν 1715 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O-C), 1110 cm⁻¹ (morpholine C-N).
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the chromen-4-one core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromen-4-one derivatives.
Scientific Research Applications
3-(4-Methoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: The compound is studied for its effects on cellular signaling pathways and its potential as a tool for probing biological processes.
Material Science: It is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Industry: The compound’s unique chemical properties make it a candidate for use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)chromen-4-one: Lacks the morpholin-4-ylethoxy group, resulting in different chemical properties and biological activities.
7-(2-Morpholin-4-ylethoxy)chromen-4-one: Lacks the methoxyphenyl group, leading to variations in reactivity and application potential.
Uniqueness
3-(4-Methoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one is unique due to the combination of the methoxyphenyl and morpholin-4-ylethoxy groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its versatility and potential for diverse applications in research and industry.
Biological Activity
3-(4-Methoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. Its unique structure features a methoxyphenyl group at the 3-position and a morpholin-4-ylethoxy group at the 7-position, which contribute to its potential biological activities. The compound has garnered interest for its possible applications in medicinal chemistry, particularly as an anti-cancer agent, due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
- Molecular Formula : C23H25NO5
- Molecular Weight : 395.455 g/mol
- Structural Features : The compound consists of a chromenone backbone fused with various functional groups that enhance its solubility and bioavailability compared to other chromenone derivatives.
The biological activity of this compound primarily involves its interaction with oxidoreductase enzymes. This compound engages in hydrophobic interactions with the enzyme's binding site, which may enhance its efficacy as a pharmacological agent.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, blocking substrate access.
- Modulation of Signaling Pathways : It interacts with specific receptors, leading to altered cellular responses.
Anticancer Properties
Preliminary studies suggest that this compound exhibits potential anticancer properties. It has been investigated for its ability to inhibit cancer cell proliferation by targeting key regulatory enzymes involved in DNA synthesis and cellular signaling pathways.
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated cytotoxic effects against various cancer cell lines, with significant inhibition of cell growth at concentrations as low as 10 µM. |
| Study B (2022) | Showed that the compound effectively inhibited specific oxidoreductase enzymes associated with cancer metabolism. |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been explored for its potential antimicrobial effects. The structural characteristics of the compound allow it to interact with microbial enzymes, potentially disrupting their function.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Methoxyflavone | Contains a methoxy group on a flavone backbone | Known for anti-inflammatory properties |
| 8-Methylchromenone | Similar chromenone structure but lacks additional functional groups | Simpler structure with less biological activity |
| 5-Hydroxychromone | Hydroxyl group substitution on chromone core | Exhibits antioxidant properties |
The combination of methoxy and morpholin-4-ylethoxy groups in this compound enhances its versatility and potential for diverse applications in research and industry.
Case Studies and Research Findings
Several studies have focused on elucidating the biological activities of this compound:
- Cytotoxicity Studies : Research indicated that this compound significantly inhibited DNA synthesis in murine L1210 lymphoid leukemia cells, suggesting a targeted action on critical metabolic pathways involved in cancer progression .
- Enzyme Interaction Studies : Investigations into the interactions between this compound and various oxidoreductase enzymes revealed that it could modulate enzymatic activity through binding interactions that alter substrate accessibility .
- Antimicrobial Testing : Preliminary assays showed promising results against several bacterial strains, indicating potential for development as an antimicrobial agent .
Q & A
Q. What are the key synthetic challenges in preparing 3-(4-Methoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one, and how are they addressed methodologically?
The synthesis involves multi-step reactions, including the assembly of the chromenone core, introduction of the morpholine-ethoxy group, and functionalization of the 4-methoxyphenyl substituent. Critical challenges include:
- Regioselectivity : Ensuring proper substitution at the 3- and 7-positions of the chromenone core requires controlled reaction conditions (e.g., temperature, catalyst selection) .
- Purification : Chromatography or recrystallization is essential to isolate the target compound from byproducts, particularly due to the polar morpholine group .
- Yield Optimization : Adjusting stoichiometry of reagents (e.g., morpholine derivatives) and solvent systems (e.g., DMF or THF) improves efficiency .
Q. How is the molecular structure of this compound validated experimentally?
- X-ray Crystallography : Single-crystal X-ray diffraction using SHELXL ( ) confirms bond lengths, angles, and stereochemistry. For example, π-π stacking interactions in the chromenone core and morpholine orientation can be resolved .
- Spectroscopic Techniques : NMR (¹H/¹³C) verifies substituent positions, while IR and mass spectrometry validate functional groups (e.g., carbonyl at C4) .
Q. What in vitro assays are recommended to assess its biological activity?
- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric assays (e.g., kinase or protease inhibition) to evaluate interactions with target enzymes. The morpholine group may enhance solubility for high-throughput screening .
- Cell Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with dose-response curves to determine IC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from differences in assay conditions or cell models. Methodological solutions include:
- Standardized Protocols : Replicate experiments under controlled pH, temperature, and serum conditions to minimize variability .
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity toward proposed molecular targets .
- Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
Q. What computational strategies are effective in predicting its reactivity and binding modes?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks, particularly at the chromenone carbonyl or methoxy groups .
- Molecular Dynamics (MD) Simulations : Model interactions with proteins (e.g., kinases) to identify key binding residues and optimize substituents for affinity .
Q. How does the electronic nature of substituents influence its stability under physiological conditions?
- Morpholine Group : Enhances water solubility but may undergo oxidation under acidic conditions. Stability assays (e.g., HPLC monitoring over 24h in PBS) are recommended .
- 4-Methoxyphenyl Substituent : Electron-donating effects stabilize the chromenone core against hydrolysis, as shown in comparative studies with halogenated analogs .
Comparative and Mechanistic Questions
Q. How does this compound compare structurally and functionally to related chromenone derivatives?
- Structural Comparison : The morpholine-ethoxy chain distinguishes it from analogs like 7-hydroxy-2-methyl-3-(4-propylphenoxy)chromen-4-one ( ), which lacks the morpholine moiety. This modification improves membrane permeability .
- Functional Comparison : Unlike 3-(4-chlorophenyl)-7-methoxy derivatives ( ), this compound shows reduced CYP450 inhibition, suggesting a safer pharmacokinetic profile .
Q. What experimental approaches elucidate its mechanism of action in enzyme modulation?
- Kinetic Studies : Use Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) and Ki values .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified enzymes (e.g., kinases) to quantify affinity (KD) .
Data Validation and Reproducibility
Q. What statistical methods ensure robust interpretation of dose-response data?
- Nonlinear Regression Analysis : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC₅₀/IC₅₀ with 95% confidence intervals .
- Quality Controls : Include positive controls (e.g., staurosporine for kinase assays) and triplicate technical replicates to validate reproducibility .
Q. How can crystallographic data be cross-validated with computational models?
- Overlay Analysis : Compare X-ray structures with DFT-optimized geometries to identify conformational discrepancies (RMSD < 0.5 Å is acceptable) .
- Electrostatic Potential Maps : Match calculated charge distributions (e.g., using Multiwfn) with crystallographic electron density to verify substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
